![molecular formula C15H11F3N2O3S B3123011 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime CAS No. 303996-15-8](/img/structure/B3123011.png)
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime
Overview
Description
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime is a useful research compound. Its molecular formula is C15H11F3N2O3S and its molecular weight is 356.3 g/mol. The purity is usually 95%.
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Biological Activity
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime is a complex organic compound characterized by its unique structural features, including a nitro group, a trifluoromethyl group, and a sulfanyl benzyl moiety. The molecular formula for this compound is C15H10F3NO3S, and it has garnered attention in various fields of research due to its potential biological activities.
- Molecular Weight: 341.31 g/mol
- CAS Number: 885950-56-1
- Structural Features: The presence of the nitro and trifluoromethyl groups enhances the compound's reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde exhibit significant antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-containing compounds. The results showed that compounds with similar structural motifs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
Research Findings:
In vitro assays conducted on human cancer cell lines indicated that this compound significantly reduced cell viability, particularly in breast and colon cancer cells. The compound's ability to activate caspase pathways was noted as a critical factor in its anticancer effects.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Research has shown that similar compounds can act as inhibitors for various enzymes, including proteases and kinases, which are vital in many cellular processes.
Mechanism of Action:
The nitro group may enhance binding affinity to enzyme active sites, while the trifluoromethyl group contributes to increased lipophilicity, facilitating better membrane penetration.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluoro-3-nitrobenzotrifluoride | Lacks sulfanyl group | Moderate antimicrobial activity |
2-Nitro-4-(trifluoromethyl)phenol | Hydroxyl group instead of aldehyde | Exhibits antioxidant properties |
Uniqueness of 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde
This compound stands out due to its unique combination of functional groups that enhance both its chemical reactivity and biological activity. The trifluoromethyl group is particularly notable for improving metabolic stability and bioavailability.
Properties
IUPAC Name |
(NE)-N-[[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3S/c16-15(17,18)12-3-1-2-11(6-12)9-24-14-5-4-10(8-19-21)7-13(14)20(22)23/h1-8,21H,9H2/b19-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWFOLLFVSELTG-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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